molecular formula C8H7IN2 B567560 2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 1227270-88-3

2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B567560
CAS No.: 1227270-88-3
M. Wt: 258.062
InChI Key: YDEJOVOALFKAHL-UHFFFAOYSA-N
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Description

2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic organic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of an iodine atom at the second position and a methyl group at the sixth position of the pyrrolo[2,3-b]pyridine core structure. The compound’s unique structure makes it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves the iodination of 6-methyl-1H-pyrrolo[2,3-b]pyridine. This process typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position .

Another approach involves the cyclization of appropriate precursors. For instance, the reaction of 2-iodoaniline with 2-methyl-3-oxobutanoic acid under acidic conditions can lead to the formation of the desired pyrrolo[2,3-b]pyridine ring system .

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, derivatives of pyrrolo[2,3-b]pyridine have been shown to inhibit fibroblast growth factor receptors, leading to antiproliferative effects in cancer cells . The compound’s iodine atom and pyrrolo[2,3-b]pyridine core structure play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and potential for selective interactions with biological targets. Its iodine atom at the second position and methyl group at the sixth position make it a versatile intermediate for further functionalization and application in various fields .

Properties

IUPAC Name

2-iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IN2/c1-5-2-3-6-4-7(9)11-8(6)10-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDEJOVOALFKAHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=C(N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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